molecular formula C11H11NO B1300873 5,7-Dimethyl-8-hydroxyquinoline CAS No. 37873-29-3

5,7-Dimethyl-8-hydroxyquinoline

Cat. No. B1300873
CAS RN: 37873-29-3
M. Wt: 173.21 g/mol
InChI Key: UKWMNFHGYXRSFQ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-8-hydroxyquinoline is a derivative of the 8-hydroxyquinoline scaffold, which is a versatile compound that has been extensively studied due to its interesting chemical properties and potential applications. The core structure of 8-hydroxyquinoline allows for various substitutions at different positions on the ring, leading to a wide range of derivatives with diverse properties and applications.

Synthesis Analysis

The synthesis of 5,7-dimethyl-8-hydroxyquinoline derivatives involves various chemical reactions and starting materials. For instance, the synthesis of poly[5,5'-methylene-bis(8-hydroxyquinoline)-7,7'-diylethylene] (MQE) is achieved through Friedel-Craft polycondensation of 5,5'-methylene-bis(8-hydroxyquinoline) with 1,2-dichloroethane and ethylene glycol in the presence of an acid catalyst . Another approach involves the synthesis of 5-substituted 8-hydroxyquinoline derivatives starting from 5-aminomethyl-8-hydroxyquinoline, which can be further conjugated with small bioactive molecules . Additionally, the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydroxylamine leads to the formation of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones .

Molecular Structure Analysis

The molecular structure of 5,7-dimethyl-8-hydroxyquinoline derivatives has been elucidated using various spectroscopic and analytical techniques. X-ray structural analysis has been employed to determine the structure of certain derivatives, such as the 5-phenyl derivative of 5-substituted 8,8-dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones . Similarly, the crystal structure of 5-ethoxymethyl-8-hydroxyquinoline has been determined to be orthorhombic with space group Pbca . These studies provide valuable insights into the geometric parameters and charge distribution within the molecules, which are essential for understanding their reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of 5,7-dimethyl-8-hydroxyquinoline derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, the 5-ethoxymethyl-8-hydroxyquinoline molecule exhibits high reactivity due to its atomic charges and dipole moment, as predicted by density functional theory (DFT/B3LYP) and Hartree–Fock methods . The molecule's non-planar structure in the solid state and stabilization through π–π stacking interactions, as well as weak intra and intermolecular hydrogen bonding, contribute to its unique chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-dimethyl-8-hydroxyquinoline derivatives are closely related to their molecular structure and the modifications introduced during synthesis. For instance, the polymer sample MQE and its derivatives M-MQE and C-MQE are insoluble in most solvents except formic acid, while the hydroxyethylated product MQE-2 is soluble in DMF and highly soluble in pyridine . These solubility characteristics are important for practical applications and further chemical modifications. The characterization of these polymers includes infrared (IR) and ultraviolet (UV) spectroscopy, molecular mass estimation, and solution viscometric study, which help in understanding the empirical relations between viscosity parameters and solution concentration .

Scientific Research Applications

Metal Ion Binding and Alzheimer's Disease

5,7-Dimethyl-8-hydroxyquinoline and its derivatives, as part of the 8-hydroxyquinolines family, have shown significant potential in binding metal ions like copper and zinc. These compounds, including variants like PBT2, have been investigated for their role in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. They are understood to redistribute metals into cells, functioning as ionophores. This redistribution is a key factor in their potential therapeutic applications (Summers et al., 2020).

Corrosion Inhibition

5,7-Dimethyl-8-hydroxyquinoline derivatives have been explored for their anticorrosion capabilities, particularly on carbon steel in acidic environments. These derivatives demonstrate high inhibition efficiency and are a subject of interest in materials science for their protective qualities against corrosion (Faydy et al., 2017).

Liposome-Water Partitioning

The interaction of 8-hydroxyquinolines, including 5,7-dimethyl-8-hydroxyquinoline, with liposomes has been studied to understand their bioavailability and toxicity. These studies provide insights into the uptake and bioavailability of metals and hydrophobic metal complexes in biological systems, relevant for both environmental and pharmacological contexts (Kaiser & Escher, 2006).

Synthesis and Characterization for Various Applications

Research on synthesizing and characterizing 5-substituted 8-hydroxyquinoline derivatives has revealed their potential in chelating with metal ions. This property opens up avenues for exploring applications of metalloquinolates in diverse fields (Li & Xu, 2008).

Metal Chelation and Neurodegenerative Diseases

8-Hydroxyquinolines like 5,7-dimethyl-8-hydroxyquinoline have been studied for their ability to chelate metals and their application in treating Alzheimer’s disease. They interact with metal ions and neurotransmitters, which is crucial for their potential therapeutic effects in neurodegenerative disorders (Kenche et al., 2013).

Anticancer Activity

The anticancer potential of complexes involving 5,7-dimethyl-8-hydroxyquinoline has been explored. These studies focus on their cytotoxic effects on various cell lines and their interactions with DNA, providing insights into their potential as anticancer agents (Živković et al., 2018).

Solubility and Mixing Properties

Research on the solubility of 5,7-dichloro-8-hydroxyquinoline in various solvents contributes to the understanding of its physical and chemical properties, which is essential for its application in different scientific fields (Yang et al., 2019).

Metallosupramolecular Chemistry

8-Hydroxyquinoline derivatives, including 5,7-dimethyl-8-hydroxyquinoline, are used in metallosupramolecular chemistry to create new sensors, emitting devices, and self-assembled aggregates. This application leverages the unique properties of these compounds in coordination chemistry (Albrecht et al., 2008).

Safety And Hazards

When handling 5,7-Dimethyl-8-hydroxyquinoline, it is advised to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

8-Hydroxyquinoline derivatives, which include 5,7-Dimethyl-8-hydroxyquinoline, possess a rich diversity of biological properties and have been identified as a “privileged structure” in medicinal chemistry . Numerous investigations suggest that this privileged structure should be further exploited for therapeutic applications in the future .

properties

IUPAC Name

5,7-dimethylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-6-8(2)11(13)10-9(7)4-3-5-12-10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMNFHGYXRSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354058
Record name 5,7-Dimethyl-8-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-8-hydroxyquinoline

CAS RN

37873-29-3
Record name 5,7-Dimethyl-8-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dimethyl-8-quinolinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
K Singh, A Kumar, R Srivastava, PS Kadyan… - Optical Materials, 2011 - Elsevier
Bis(5,7-dimethyl-8-hydroxyquinolinato)zinc(II) (Me 2 q) 2 Zn and 5,7-dimethyl-8-hydroxyquinolinato(2-(2-pyridyl)benzimidazole) zinc(II) Me 2 q(pbi)Zn have been synthesized and …
Number of citations: 43 www.sciencedirect.com
OT Alexander, MM Duvenhage, A Brink… - Journal of …, 2017 - Taylor & Francis
Luminescent gallium(III) complexes featuring 5,7-dimethyl-8-hydroxyquinoline (DimOx) are systematically compared and their structural features are correlated with their photophysical …
Number of citations: 8 www.tandfonline.com
KH Low, ZX Xu, HF Xiang, SSY Chui… - Chemistry–An Asian …, 2011 - Wiley Online Library
Organic photovoltaic (OPV) cells using metal(II) (Pt, Pd, Cu, and Ni) chelates of 8‐hydroxyquinoline (Hq) or 5,7‐dimethyl‐8‐hydroxy‐quinoline (HMe 2 q) as an electron donor were …
Number of citations: 35 onlinelibrary.wiley.com
D Singh, K Singh, S Bhagwan, RK Saini… - Journal of …, 2016 - Elsevier
Metal complex bis(5,7-dimethyl-8-hydroxyquinolinato)beryllium(II) as a light emissive material had been synthesized and characterized by various spectral techniques. The beryllium …
Number of citations: 12 www.sciencedirect.com
K Choroba, LR Raposo, J Palion-Gazda… - Dalton …, 2020 - pubs.rsc.org
This is the first comprehensive study demonstrating the antiproliferative effect of vanadium complexes bearing 8-hydroxyquinoline (quinH) ligands, including the parent and –CH3 (Me), …
Number of citations: 24 pubs.rsc.org
MM Duvenhage, HG Visser, OM Ntwaeaborwa… - Physica B: Condensed …, 2014 - Elsevier
By adding electron donating (EDG) and withdrawing groups (EWG) to the Tris-(8-hydroxyquinoline) aluminum (Alq 3 ) molecule, the emission color can be tuned. In this study the effect …
Number of citations: 44 www.sciencedirect.com
TT Thai, B Therrien, G Süss-Fink - Journal of Organometallic Chemistry, 2009 - Elsevier
Two families of arene ruthenium oxinato complexes of the types [(η 6 -arene)Ru(η 2 -N,OL)Cl] and [(η 6 -arene)Ru(η 2 -N,OL)(OH 2 )] + have been synthesized from the dinuclear …
Number of citations: 51 www.sciencedirect.com
D Czakis‐Sulikowska, N Pustelnik - Solvent extraction and ion …, 2003 - Taylor & Francis
The extraction of Tb(III), Dy(III), Ho(III), Er(III), Tm(III), and Yb(III) with 5,7‐dibromo‐8‐hydroxyquinoline (Hdbq or HA) in chloroform from aqueous perchlorate solutions was investigated. …
Number of citations: 16 www.tandfonline.com
A Kumar, AK Palai, K Saxena, VK Jain… - … Workshop on the …, 2014 - Springer
We report synthesis, characterization and use of ternary zinc complex as emissive and electron transport material in organic light emitting devices (OLED). 5,7-dimethyl-8-…
Number of citations: 0 link.springer.com
D Singh, V Nishal, S Bhagwan, RK Saini, I Singh - Materials & Design, 2018 - Elsevier
Organic metal complexes are used as the potential light emitting materials for the fabrication of light emitting devices, due to their fine color gamut and better emission properties. 8-…
Number of citations: 70 www.sciencedirect.com

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